molecular formula C20H21N3O6S2 B12029911 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12029911
M. Wt: 463.5 g/mol
InChI Key: ZBOAFMRFHMCPLF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene core, a nitrobenzoyl group, and a dioxidotetrahydrothienyl moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the nitrobenzoyl group, and the incorporation of the dioxidotetrahydrothienyl moiety. Common reagents used in these reactions include thionyl chloride, nitrobenzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
  • 4-(1,1-dioxidotetrahydro-3-thienyl)morpholine
  • N-(1,1-dioxidotetrahydro-3-thienyl)-N,N-diethylthiourea

Uniqueness

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H21N3O6S2

Molecular Weight

463.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H21N3O6S2/c24-18(12-5-7-14(8-6-12)23(26)27)22-20-17(15-3-1-2-4-16(15)30-20)19(25)21-13-9-10-31(28,29)11-13/h5-8,13H,1-4,9-11H2,(H,21,25)(H,22,24)

InChI Key

ZBOAFMRFHMCPLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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